5-fluoro-4aH-3,1-benzoxazine-2,4-dione 5-fluoro-4aH-3,1-benzoxazine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20237808
InChI: InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H
SMILES:
Molecular Formula: C8H4FNO3
Molecular Weight: 181.12 g/mol

5-fluoro-4aH-3,1-benzoxazine-2,4-dione

CAS No.:

Cat. No.: VC20237808

Molecular Formula: C8H4FNO3

Molecular Weight: 181.12 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-4aH-3,1-benzoxazine-2,4-dione -

Specification

Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
IUPAC Name 5-fluoro-4aH-3,1-benzoxazine-2,4-dione
Standard InChI InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H
Standard InChI Key ULSKCGGRCHCPSS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=O)OC(=O)C2C(=C1)F

Introduction

Structural and Chemical Characteristics

Molecular Structure and Isomerism

The compound’s molecular formula is C₈H₄FNO₃, with a molecular weight of 181.12 g/mol . Its structure features:

  • A benzoxazine core with a fluorine atom at the 5-position.

  • Two ketone groups (2,4-dione) contributing to its reactivity and biological interactions.

  • A 4aH designation indicating hydrogen bonding and tautomerism potential.

Table 1: Comparative Analysis of Structural Analogs

CompoundCAS NumberFluorine PositionKey Applications
5-Fluoro-4aH-3,1-benzoxazine-2,4-dione78755-94-95Anticancer, neurodegenerative
6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione134792-45-36Antimicrobial, cardioprotective
Benzoxazine-2,4-dione (parent)2037-95-8NonePolymer precursors

Data sourced from .

Physical and Chemical Properties

Key Physical Properties

PropertyValueSource
Melting Point230°C
Density1.502 g/cm³ (25°C)
SolubilityDMSO (≥40 mg/mL)
LogP0.78–0.88 (predicted)

Reactivity and Stability

The fluorine substituent enhances electrophilic reactivity, facilitating interactions with nucleophilic targets in biological systems. Hydrolysis studies indicate alkaline stability, with fractional-order kinetics observed under basic conditions .

Synthesis and Production

Cyclocondensation Reactions

A [2+3]-cyclocondensation method employs:

  • 1-(1,3-dioxoisoindolin-2-yl)thiourea (S,N-binucleophile)

  • 2-chloroacetylacetone (dielectrophilic synthon)
    This approach enables regioselective fluorination and functionalization.

Solventless Polymerization

Solvent-free methods using paraformaldehyde and diamines (e.g., aniline, bisphenol-A) yield high-purity products under controlled temperatures (100–140°C) .

Biological and Pharmacological Applications

Anticancer Activity

Derivatives of 5-fluoro-4aH-3,1-benzoxazine-2,4-dione exhibit apoptosis induction in cancer cell lines, including:

  • GI₅₀ values as low as 1.11–1.87 μM against breast, ovarian, and renal cancers .

  • DNA cleavage observed at 50–150 μg/mL, suggesting topoisomerase inhibition .

Table 2: Anticancer Efficacy of Benzoxazine Derivatives

Cell LineGI₅₀ (μM)MechanismSource
MDA-MB-468 (Breast)1.11Apoptosis induction
PC-3 (Prostate)1.90PI3K/Akt pathway inhibition
SF-539 (CNS)1.87Cell cycle arrest

Antimicrobial and Cardioprotective Effects

  • Antimicrobial activity is moderated by fluorine’s electron-withdrawing effects, targeting mycobacterial strains.

  • Cardioprotective derivatives reduce doxorubicin-induced oxidative stress, improving cell viability.

Research and Industrial Applications

Polymer Synthesis

The compound serves as a monomer for thermosetting resins and high-performance coatings due to its reactivity with amines and aldehydes .

Medicinal Chemistry

Ongoing studies focus on optimizing structure-activity relationships (SAR), particularly for:

  • VEGFR-2 inhibition (vascular endothelial growth factor receptor) .

  • Multitarget kinase inhibition (Raf/MEK/ERK and PI3K/Akt pathways) .

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use PPE
H312Harmful in contact with skinWear gloves; wash hands
H332Harmful if inhaledUse respirator in dusty areas

Based on .

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